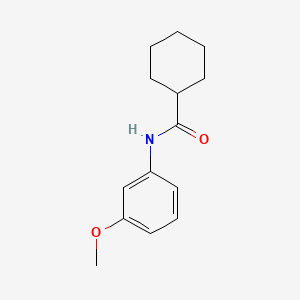

N-(3-methoxyphenyl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methoxyphenyl)cyclohexanecarboxamide is a compound that belongs to the class of organic chemicals known as amides, specifically a subclass of carbamates. The structure of this compound includes a cyclohexane ring, which is a six-membered saturated ring, attached to a carboxamide group. The carboxamide group is further substituted with a 3-methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent at the third position. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis .

Synthesis Analysis

The synthesis of N-(3-methoxyphenyl)cyclohexanecarboxamide derivatives can be achieved through various synthetic routes. One such method involves the use of N-methoxyamides as amidation reagents in rhodium(III)-catalyzed C-H activation reactions. This approach is advantageous due to its broad substrate scope and good yields, as demonstrated in the synthesis of related N-methoxyamide compounds . Additionally, the selective coupling of N-methoxyamides with aryl boronic acids using Rh(III) catalysis has been reported, which could potentially be applied to the synthesis of N-(3-methoxyphenyl)cyclohexanecarboxamide by choosing appropriate starting materials .

Molecular Structure Analysis

The molecular structure of N-(3-methoxyphenyl)cyclohexanecarboxamide derivatives can be characterized using various spectroscopic techniques such as IR spectroscopy and 1H-NMR spectroscopy. For instance, the crystal structure of a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was determined using single-crystal X-ray diffraction, which revealed that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . These techniques can be employed to elucidate the structure of N-(3-methoxyphenyl)cyclohexanecarboxamide as well.

Chemical Reactions Analysis

N-(3-methoxyphenyl)cyclohexanecarboxamide and its derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The amide group can undergo reactions such as hydrolysis, while the methoxy group can be involved in demethylation or substitution reactions. The Rh(III)-catalyzed redox-neutral 1,1-cyclization of N-methoxy benzamides with maleimides is an example of a reaction that involves C-H/N-H/N-O bond activation, which could be relevant to the chemical reactivity of N-(3-methoxyphenyl)cyclohexanecarboxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-methoxyphenyl)cyclohexanecarboxamide can be inferred from its molecular structure and the properties of similar compounds. For example, the solubility, melting point, and stability of the compound can be predicted based on the presence of the cyclohexane ring and the substituted amide group. The compound's reactivity in biological systems, such as its potential antiproliferative activity, can be assessed through biological assays, as seen in the study of a related molecule with antiproliferative activity against cancer cell lines .

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques : N-(3-methoxyphenyl)cyclohexanecarboxamide is synthesized alongside other derivatives, characterized by methods such as IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction. The molecular structure and conformation are studied in detail, contributing to the understanding of its chemical properties and potential applications in various fields (Özer et al., 2009).

Neuropharmacology and Imaging

- PET Imaging and Neuropharmacology : The compound has been studied in the context of neuropharmacology, particularly in PET imaging of serotonin 1A receptors in humans. It serves as a basis for developing radioligands like 18F-Mefway and [carbonyl-(11)C]WAY-100635, which are used in neuroimaging and the study of neuropsychiatric disorders (Choi et al., 2015); (Gunn et al., 2000).

Chemical and Pharmaceutical Research

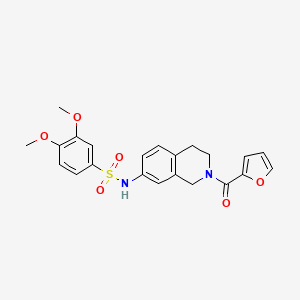

Corrosion Inhibition : In a study exploring corrosion inhibition, derivatives of N-(3-methoxyphenyl)cyclohexanecarboxamide demonstrated significant inhibitory activity against copper corrosion in nitric acid solutions. This highlights its potential application in materials science and industrial chemistry (Abu-Rayyan et al., 2022).

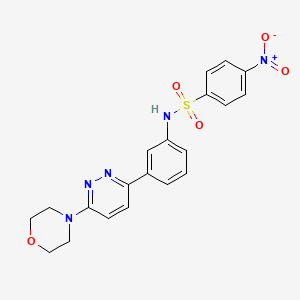

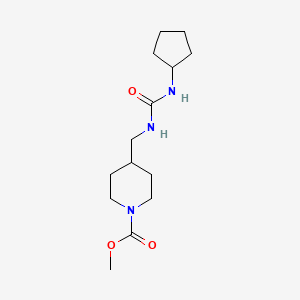

Antiproliferative Activity : A related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, has shown inhibitory activity against cancer cell lines, suggesting that N-(3-methoxyphenyl)cyclohexanecarboxamide derivatives could be significant in cancer research and therapy (Lu et al., 2021).

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-13-9-5-8-12(10-13)15-14(16)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUKBSOTPVZWPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)cyclohexanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2554186.png)

![methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2554193.png)

![4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554194.png)

![2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2554195.png)

![5-amino-N-(3-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554198.png)

![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2554201.png)